Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-

Catalog No.
S13033898
CAS No.
185196-34-3
M.F
C13H15ClO
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-

CAS Number

185196-34-3

Product Name

Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-

IUPAC Name

3-[2-[2-(chloromethyl)prop-2-enyl]phenyl]propanal

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C13H15ClO/c1-11(10-14)9-13-6-3-2-5-12(13)7-4-8-15/h2-3,5-6,8H,1,4,7,9-10H2

InChI Key

URRNYUFYKJDQGC-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1CCC=O)CCl

Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is an organic compound characterized by the molecular formula C10_{10}H11_{11}ClO. It is a derivative of benzenepropanal, where the propanal group is substituted with both a chloromethyl and a propenyl group, enhancing its reactivity and versatility in chemical synthesis. The compound is primarily recognized for its role as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, making it significant in various fields of chemistry and biology.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3), converting it into corresponding carboxylic acids.
  • Reduction: The aldehyde group can be reduced to an alcohol using hydrogen gas (H2_2) in the presence of a palladium catalyst (Pd/C).
  • Substitution: The chloromethyl group allows for nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to various substituted derivatives.

The biological activity of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- has been explored in the context of its interactions with biomolecules. It is believed that the compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating enzyme activity. The propenyl group may also engage in π-π interactions with aromatic residues within proteins, influencing their function. This suggests potential therapeutic applications, although specific biological studies are still limited.

The synthesis of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- typically involves two main steps:

  • Chloromethylation: The initial step involves chloromethylation of benzenepropanal using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2_2). This reaction is performed under anhydrous conditions to avoid hydrolysis.
  • Propenylation: Following chloromethylation, the resulting intermediate undergoes propenylation by reacting with a propenylating agent like allyl bromide in the presence of a base such as potassium carbonate (K2_2CO3_3). This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties.

Interaction studies on Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- focus on its ability to engage with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of enzymatic activity. These interactions highlight its potential utility in medicinal chemistry and drug design.

Several compounds share structural similarities with Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-. Here are some notable examples:

  • Benzenepropanal: Lacks both the chloromethyl and propenyl groups, making it less reactive.
  • 2-Chloromethylbenzene: Contains only the chloromethyl group, limiting its synthetic versatility.
  • 2-Propenylbenzene: Contains only the propenyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness

Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- stands out due to its dual functional groups—both chloromethyl and propenyl—which enhance its reactivity and versatility compared to simpler analogs. This unique combination allows for a broader range of chemical transformations and applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

222.0811428 g/mol

Monoisotopic Mass

222.0811428 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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